Decane

Description

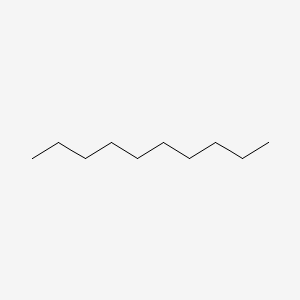

Decane is a straight-chain alkane with 10 carbon atoms.

This compound is a natural product found in Hypericum heterophyllum, Hypericum hyssopifolium, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-3-5-7-9-10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOQZVSQGTUSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22, Array | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | decane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Decane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37309-58-3 | |

| Record name | Polydecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37309-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6024913 | |

| Record name | Decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-decane appears as a colorless liquid. Flash point 115 °F. Less dense than water and insoluble in water. Vapors heavier than air. In high concentrations its vapors may be narcotic. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with a gasoline-like odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Decane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Decane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

345.4 °F at 760 mmHg (NTP, 1992), 174.1 °C, 173.00 to 175.00 °C. @ 760.00 mm Hg, 174.2 °C | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Decane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

115 °F (NTP, 1992), 46.0 °C (114.8 °F) - closed cup, 115 °F (46 °C)(Closed cup), 46 °C c.c. | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 5.20X10-2 mg/L at 25 °C, In distilled water, 0.009 mg/L at 20 °C; in salt water, 0.087 mg/L at 20 °C, Miscible with ethanol; soluble in ether; slightly soluble in carbon tetrachloride, Solubility in water: none | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.73 at 60 °F (USCG, 1999) - Less dense than water; will float, 0.7255 g/cu cm at 25 °C, Relative density (water = 1): 0.7 | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.90 (Air = 1), Relative vapor density (air = 1): 4.9 | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 61.7 °F ; 2.7 mmHg at 68 °F; 10 mmHg at 131.7 °F (NTP, 1992), 1.43 [mmHg], 1.43 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.17 | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Decane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

124-18-5, 63335-87-5, 73138-29-1 | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonane, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C10-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073138291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkanes, C10-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK85062OIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Decane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-21.5 °F (NTP, 1992), -29.7 °C, -31.00 to -28.00 °C. @ 760.00 mm Hg | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Decane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of n-Decane

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Decane (C₁₀H₂₂), a straight-chain alkane, is a colorless, flammable liquid and a component of gasoline and kerosene.[1] Its well-defined and relatively simple chemical structure makes it a valuable compound in various scientific and industrial applications. For researchers, scientists, and professionals in drug development, a thorough understanding of its fundamental chemical and physical properties is crucial for its use as a nonpolar solvent, a reference standard in chromatography, and in studies of hydrocarbon behavior. This guide provides a comprehensive overview of the core physicochemical properties of n-decane, detailed experimental protocols for their determination, and a visualization of its physical state transitions.

Core Physicochemical Properties of n-Decane

The fundamental properties of n-decane are summarized in the tables below, providing a clear and concise reference for laboratory and research applications.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [1][2] |

| Molar Mass | 142.28 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Gasoline-like | [2] |

| Density | 0.730 g/cm³ at 20°C | [1] |

| Melting Point | -29.7 °C | [2][3] |

| Boiling Point | 174.1 °C | [2][3] |

| Solubility in Water | Insoluble | [1][2] |

| Solubility in Organic Solvents | Soluble in non-polar solvents (e.g., ether, benzene) | [4] |

| Viscosity | 0.92 mPa·s at 20°C | [5] |

| Surface Tension | 23.83 mN/m at 20°C | [6] |

| Vapor Density | 4.9 (air = 1) | [7] |

| Vapor Pressure | 1 mmHg at 16.5 °C | [7] |

Safety and Flammability Properties

| Property | Value | Reference |

| Flash Point | 46 °C (115 °F) | [1][8] |

| Autoignition Temperature | 210 °C (410 °F) | [1] |

| Explosive Limits in Air | 0.8 - 5.4 % by volume | [9][10] |

| Heat of Combustion | -6778.29 kJ/mol at 25 °C | [3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of n-decane are outlined below. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which n-decane transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the n-decane sample is solid by cooling it below its melting point. A small amount of the solid sample is finely ground using a mortar and pestle.

-

Capillary Loading: A small amount of the powdered sample is packed into the open end of a capillary tube to a height of 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures. For a pure substance like n-decane, this range should be narrow (typically ≤ 1°C).

Determination of Boiling Point (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of n-decane equals the atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle

-

Boiling chips

Procedure:

-

Apparatus Assembly: A distillation apparatus is assembled with the distillation flask containing the n-decane sample and a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: The flask is gently heated using a heating mantle.

-

Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser. The temperature will stabilize at the boiling point of the liquid.

-

Data Recording: The stable temperature reading on the thermometer is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point varies with pressure.

-

Correction: If the atmospheric pressure is not 760 mmHg, a correction can be applied to determine the normal boiling point.

Determination of Density (ASTM D4052)

Objective: To determine the density of n-decane using a digital density meter.

Apparatus:

-

Digital density meter with an oscillating U-tube.[11]

-

Thermostatically controlled bath.

-

Syringes for sample injection.

Procedure:

-

Calibration: The digital density meter is calibrated using two reference standards, typically dry air and distilled water, at the desired measurement temperature.[11]

-

Sample Preparation: The n-decane sample is brought to the measurement temperature and checked to be free of air bubbles.

-

Measurement: A small volume of the n-decane sample is injected into the oscillating U-tube of the density meter.[11] The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.

-

Data Recording: The instrument provides a direct reading of the density. Multiple readings are taken to ensure consistency.

Determination of Kinematic Viscosity (ASTM D445)

Objective: To determine the kinematic viscosity of n-decane by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.[1]

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Ubbelohde type).

-

Constant temperature bath.

-

Timer.

Procedure:

-

Temperature Control: The viscometer is placed in a constant temperature bath until the sample has reached the test temperature.[4]

-

Sample Loading: The n-decane sample is introduced into the viscometer.

-

Flow Measurement: The time taken for the liquid to flow between two marked points on the viscometer is accurately measured.[12]

-

Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer calibration constant (C): ν = C × t.[4]

-

Dynamic Viscosity: The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature: η = ν × ρ.[1]

Determination of Flash Point (ASTM D92 - Cleveland Open Cup Method)

Objective: To determine the lowest temperature at which the vapors of n-decane will ignite when an ignition source is passed over it.[13]

Apparatus:

-

Cleveland open cup apparatus, consisting of a brass test cup, heating plate, and a test flame applicator.[13]

-

Thermometer.

Procedure:

-

Sample Preparation: The test cup is filled with the n-decane sample to a specified level.[13]

-

Heating: The sample is heated at a controlled rate.[13]

-

Ignition Test: A small test flame is passed across the top of the cup at regular temperature intervals.[13]

-

Observation: The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid surface to flash (ignite momentarily).[14]

Determination of Autoignition Temperature (ASTM E659)

Objective: To determine the lowest temperature at which n-decane will spontaneously ignite in air without an external ignition source.[3]

Apparatus:

-

A uniformly heated borosilicate glass flask.[3]

-

Temperature-controlled furnace.

-

Syringe for sample injection.

-

Thermocouples for temperature measurement.

Procedure:

-

Apparatus Setup: The flask is placed in the furnace and heated to a predetermined temperature.[15]

-

Sample Injection: A small, measured volume of the n-decane is injected into the heated flask.[15]

-

Observation: A visual observation is made for ignition, which is indicated by a flame or an explosion. The time delay to ignition is also recorded.

-

Temperature Variation: The test is repeated at different temperatures, narrowing down the range until the lowest temperature at which autoignition occurs is determined.[15]

Determination of Surface Tension (ASTM D971 - Ring Method)

Objective: To measure the interfacial tension of n-decane against water, which provides information about its surface tension in a non-equilibrium state.[2]

Apparatus:

-

Tensiometer.

-

Platinum ring.[8]

-

Sample vessel.

Procedure:

-

Apparatus and Sample Preparation: The platinum ring and sample vessel are thoroughly cleaned. A layer of distilled water is placed in the vessel, and the n-decane is carefully layered on top.

-

Measurement: The platinum ring is immersed in the water phase and then slowly pulled upwards through the interface.[16] The force required to detach the ring from the liquid interface is measured by the tensiometer.

-

Calculation: The interfacial tension is calculated from the measured force, the dimensions of the ring, and a correction factor.[8]

Visualizing Physical States of n-Decane

The following diagram illustrates the relationship between the physical state of n-decane and temperature at standard atmospheric pressure.

References

- 1. Maintenance Mode | ASTM [astm.org]

- 2. Maintenance Mode | ASTM [astm.org]

- 3. Maintenance Mode | ASTM [astm.org]

- 4. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ASTM D971 - Measurement of interfacial tension with a ring - DataPhysics Instruments [dataphysics-instruments.com]

- 7. Supply ASTM D92 Automatic Cleveland Open Cup Flash Point Tester Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]

- 8. kaycantest.com [kaycantest.com]

- 9. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 11. ASTM D4052 - eralytics [eralytics.com]

- 12. nazhco.com [nazhco.com]

- 13. nazhco.com [nazhco.com]

- 14. petrolube.com [petrolube.com]

- 15. petrolube.com [petrolube.com]

- 16. ASTM D 971 | KRÜSS Scientific [kruss-scientific.com]

An In-depth Technical Guide to the Physical Properties of n-Decane at Standard Temperature and Pressure (STP)

For Researchers, Scientists, and Drug Development Professionals

Decane, a straight-chain alkane with the chemical formula C₁₀H₂₂, is a colorless liquid and a component of gasoline and kerosene.[1][2] This guide provides a comprehensive overview of the key physical properties of n-decane at Standard Temperature and Pressure (STP), defined as 273.15 K (0 °C) and 1 atm (101.325 kPa). Understanding these properties is crucial for its application as a solvent, a reference compound in chromatography, and in various other industrial and research contexts.[3]

Core Physical Properties of n-Decane

The physical characteristics of n-decane are dictated by its molecular structure, which consists of a ten-carbon chain with single bonds.[3] This nonpolar nature results in weak intermolecular van der Waals forces, influencing its physical state and behavior.[4]

Quantitative Data Summary

The following table summarizes the key physical properties of n-decane. It is important to note that while STP is a standard reference, many properties are commonly measured and reported at slightly different conditions, which are specified in the table.

| Physical Property | Value | Conditions |

| Molecular Formula | C₁₀H₂₂ | |

| Molar Mass | 142.28 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Characteristic gasoline-like odor | [5][6] |

| Density | 0.749 g/cm³ | at 0 °C |

| 0.730 g/mL | at 20 °C[7][8] | |

| Melting Point | -29.7 °C (243.45 K) | [3][5] |

| Boiling Point | 174.2 °C (447.35 K) | at 1 atm[3][5] |

| Vapor Pressure | 0.28 kPa | at 0 °C |

| 1.43 mmHg | at 25 °C[2] | |

| Dynamic Viscosity | 1.277 mPa·s | at 0 °C[2] |

| Kinematic Viscosity | <7 cSt | at 40 °C[7] |

| Surface Tension | 0.0238 N/m | [1] |

| Refractive Index | 1.411 - 1.412 | at 20 °C[3][8] |

| Solubility in Water | Insoluble | [5][6] |

Interrelation of Physical Properties

The physical properties of n-decane are interconnected. For instance, its low vapor pressure is a direct consequence of its relatively high boiling point, which in turn is due to the van der Waals forces between the long-chain molecules. The density and viscosity are also related to these intermolecular forces.

Experimental Protocols

The accurate determination of the physical properties of n-decane relies on standardized experimental procedures. Below are detailed methodologies for measuring some of the key properties.

Determination of Density

The density of a liquid can be determined using a pycnometer or a hydrometer. A common laboratory method involves the use of a graduated cylinder and a balance.[9][10]

-

Apparatus: Graduated cylinder, electronic balance.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured and recorded.[10]

-

A specific volume of n-decane is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The combined mass of the graduated cylinder and n-decane is measured.[10]

-

The mass of the n-decane is calculated by subtracting the mass of the empty graduated cylinder.

-

The density is then calculated by dividing the mass of the n-decane by its volume.[11]

-

The process is repeated multiple times to ensure accuracy, and the average density is reported.[9] The temperature of the liquid should be recorded as density is temperature-dependent.

-

Determination of Viscosity

The kinematic viscosity of transparent liquids like n-decane is determined using a calibrated glass capillary viscometer according to ASTM D445.[3][5][7]

-

Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath, stopwatch.

-

Procedure:

-

The viscometer is cleaned and dried thoroughly.

-

The n-decane sample is filtered to remove any particulate matter and then introduced into the viscometer.[2]

-

The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature (e.g., 0 °C).[2]

-

The sample is drawn up through the capillary to a point above the upper timing mark.

-

The time taken for the liquid to flow between the upper and lower timing marks under gravity is measured using a stopwatch.[5]

-

The kinematic viscosity (ν) is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[8]

-

The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature (η = ν * ρ).[5]

-

Determination of Boiling Point

The boiling point of an organic liquid can be determined by distillation or the capillary method.[12][13][14]

-

Apparatus: Test tube, capillary tube, thermometer, heating apparatus (e.g., aluminum block or Thiele tube), beaker.[15]

-

Procedure (Capillary Method):

-

A small amount of n-decane is placed in a test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with its open end submerged in the liquid.[15][16]

-

The test tube is attached to a thermometer, and the assembly is heated in a controlled manner.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.[12]

-

The heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the vapor pressure inside the capillary equals the external pressure.[12]

-

Determination of Melting Point

The melting point is determined by observing the temperature at which the solid phase transitions to a liquid.[4]

-

Apparatus: Capillary tubes, melting point apparatus with a heating block and a thermometer.[17]

-

Procedure:

-

A small, finely powdered sample of solidified n-decane is packed into a capillary tube to a height of 2-3 mm.[18]

-

The capillary tube is placed in the heating block of the melting point apparatus.[18]

-

The sample is heated at a controlled rate.[18]

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point.[4] For a pure substance, this range is typically narrow.[4]

-

Determination of Vapor Pressure

Vapor pressure can be measured by introducing a liquid into a closed system and measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature.[19]

-

Apparatus: Isoteniscope or a similar apparatus connected to a manometer and a vacuum pump, constant temperature bath.

-

Procedure:

-

A small amount of n-decane is placed in the apparatus.

-

The system is evacuated to remove any air.[19]

-

The apparatus is immersed in a constant temperature bath.

-

The pressure of the vapor in equilibrium with the liquid is measured using the manometer. This pressure is the vapor pressure of the liquid at that temperature.[20]

-

Determination of Surface Tension

The capillary rise method is a common technique for determining the surface tension of a liquid.[21]

-

Apparatus: Capillary tube of known radius, beaker, traveling microscope.

-

Procedure:

-

A clean capillary tube is vertically immersed in a beaker containing n-decane.[21]

-

The liquid will rise in the capillary tube due to surface tension.

-

The height to which the liquid rises is measured using a traveling microscope.[21]

-

The surface tension (γ) is calculated using the formula: γ = (h * ρ * g * r) / 2, where 'h' is the height of the liquid column, 'ρ' is the density of the liquid, 'g' is the acceleration due to gravity, and 'r' is the radius of the capillary tube.

-

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of a liquid.[22]

-

Apparatus: Abbe refractometer, light source (usually a sodium lamp).

-

Procedure:

-

A few drops of n-decane are placed on the prism of the refractometer.

-

The prisms are closed, and the light source is positioned.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[6]

-

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Maintenance Mode | ASTM [astm.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Federal & State Regulations | ASTM D445 Standard test method for kinematic viscosity of transparent and opaque liquids (and calculation of dynamic viscosity) | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]

- 8. ppapco.ir [ppapco.ir]

- 9. matestlabs.com [matestlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. vernier.com [vernier.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. byjus.com [byjus.com]

- 17. westlab.com [westlab.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Vapor pressure - Wikipedia [en.wikipedia.org]

- 20. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]

- 21. byjus.com [byjus.com]

- 22. rudolphresearch.com [rudolphresearch.com]

An In-depth Technical Guide to the Molecular Structure and Isomers of Decane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decane (B31447) (C₁₀H₂₂) is a saturated hydrocarbon of the alkane series, characterized by a ten-carbon backbone. As a nonpolar solvent and a component of gasoline and kerosene, its properties are of significant interest in various fields, including fuel technology, materials science, and as a lipophilic scaffold in medicinal chemistry. The structural diversity of this compound is vast, with 75 constitutional isomers, each possessing the same molecular formula but differing in the arrangement of their carbon atoms.[1][2] This structural variance leads to distinct physicochemical properties, influencing their reactivity, biological interactions, and potential applications. This guide provides a comprehensive overview of the molecular structure of this compound and its isomers, presents key quantitative data, and details experimental protocols for their synthesis and analysis.

Molecular Structure of this compound

The term "this compound" typically refers to the straight-chain isomer, normal this compound (n-decane). In this molecule, ten carbon atoms are linked in a continuous chain, with each carbon atom saturated with hydrogen atoms. The carbon atoms in n-decane are sp³ hybridized, resulting in a tetrahedral geometry around each carbon and a zigzag conformation of the carbon chain.

Isomerism in this compound

The 75 constitutional isomers of this compound arise from the various branching possibilities of the carbon skeleton.[1] These isomers can be broadly categorized based on the length of their principal carbon chain and the nature and position of their alkyl substituents. The degree of branching significantly impacts the molecule's surface area and intermolecular forces, leading to variations in physical properties such as boiling point, melting point, and density. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals interactions, resulting in lower boiling points compared to the linear isomer.

Physicochemical Properties of Selected this compound Isomers

The following table summarizes key physicochemical properties for n-decane and a selection of its branched-chain isomers, illustrating the impact of molecular structure on these characteristics.

| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Decane | This compound | 124-18-5 | C₁₀H₂₂ | 142.28 | 174.1 | -29.7 | 0.730 |

| Single Methyl Substituted | |||||||

| 2-Methylnonane | 2-Methylnonane | 871-83-0 | C₁₀H₂₂ | 142.28 | 166-169[3] | -74.65[3] | 0.726[3] |

| 3-Methylnonane | 3-Methylnonane | 5911-04-6 | C₁₀H₂₂ | 142.28 | 167.9[4] | - | ~0.73 |

| Dimethyl Substituted | |||||||

| 2,2-Dimethyloctane | 2,2-Dimethyloctane | 15869-87-1 | C₁₀H₂₂ | 142.28 | 155.0[5] | - | 0.725[5] |

| 2,3-Dimethyloctane | 2,3-Dimethyloctane | 7146-60-3 | C₁₀H₂₂ | 142.28 | 164.5 | -83.15[6] | 0.734[7] |

| 2,4-Dimethyloctane | 2,4-Dimethyloctane | 4032-94-4 | C₁₀H₂₂ | 142.28 | 156.4[8] | -83.15[9] | 0.732[8] |

| 2,5-Dimethyloctane | 2,5-Dimethyloctane | 15869-90-6 | C₁₀H₂₂ | 142.28 | 157 | - | ~0.73 |

| 3,3-Dimethyloctane | 3,3-Dimethyloctane | 4110-44-5 | C₁₀H₂₂ | 142.28 | 162 | - | ~0.74 |

| 4,4-Dimethyloctane | 4,4-Dimethyloctane | 15869-95-1 | C₁₀H₂₂ | 142.28 | 161[10] | -53.99[10] | 0.74[10] |

Experimental Protocols

Synthesis of a Branched this compound Isomer: 2,2-Dimethylthis compound via Grignard Reaction

This protocol describes the synthesis of a branched this compound isomer, 2,2-dimethylthis compound, through a cobalt-catalyzed cross-coupling of a Grignard reagent with an alkyl halide.

Materials:

-

Cobalt(II) chloride (CoCl₂)

-

Lithium iodide (LiI)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Isoprene

-

tert-Butylmagnesium chloride (solution in THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Hexanes

-

Round-bottom flask, magnetic stir bar, argon or nitrogen source, ice bath, standard glassware for extraction and chromatography.

Procedure:

-

To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add CoCl₂ (0.02 mmol, 2 mol%) and LiI (0.04 mmol, 4 mol%).

-

Add 5 mL of anhydrous THF and 2.0 mmol (2 equiv) of isoprene.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the tert-butylmagnesium chloride solution (1.2 mmol, 1.2 equiv) to the reaction mixture.

-

Add 1-iodooctane (1.0 mmol, 1 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with hexanes (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with hexanes, to yield 2,2-dimethylthis compound.

Separation and Identification of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the separation and identification of this compound isomers in a mixture.

Instrumentation and Consumables:

-

Gas chromatograph (GC) with a split/splitless injector, coupled to a mass spectrometer (MS).

-

Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Helium carrier gas (99.999% purity).

-

Autosampler vials.

-

Micropipettes.

-

Solvent (e.g., hexane (B92381) or pentane, GC grade).

-

Standard mixture of n-alkanes for retention index calculation.

Sample Preparation:

-

Prepare a stock solution of the this compound isomer mixture in hexane at a concentration of approximately 1000 µg/mL.

-

Prepare a series of dilutions from the stock solution to create calibration standards.

-

Transfer the samples and standards to autosampler vials.

GC-MS Operating Conditions:

-

Injector: Splitless mode, 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 200 °C.

-

Hold: at 200 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

Data Analysis:

-

Identify the individual isomers based on their retention times and mass spectra.

-

Confirm the identity of the isomers by comparing their mass spectra with a reference library (e.g., NIST).

-

Calculate the Kovats retention index for each peak to aid in identification.

-

Quantify the individual isomers by constructing a calibration curve from the analysis of the standard solutions.

Visualizations

Caption: Classification of this compound and its constitutional isomers.

Caption: Experimental workflow for GC-MS analysis of this compound isomers.

References

- 1. grokipedia.com [grokipedia.com]

- 2. study.com [study.com]

- 3. researchgate.net [researchgate.net]

- 4. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 5. tceq.texas.gov [tceq.texas.gov]

- 6. Knowing More on Synthesis of Alkanes [unacademy.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility of Decane in Nonpolar Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decane (B31447) (C₁₀H₂₂), a straight-chain alkane, exhibits high solubility in a wide range of nonpolar solvents, a principle fundamentally governed by the "like dissolves like" rule of chemical interactions. This technical guide provides a comprehensive overview of the solubility of this compound in various nonpolar solvents, presenting quantitative data, detailed experimental protocols for solubility determination, and a discussion of the underlying thermodynamic principles. The information is intended to support research, development, and formulation activities where this compound is utilized as a solvent, a component in a mixture, or a model nonpolar compound.

Core Principles of this compound Solubility in Nonpolar Solvents

As a nonpolar molecule, this compound's primary intermolecular interactions are weak London dispersion forces.[1] For dissolution to occur, the energy required to overcome the cohesive forces within both the solute (this compound-decane) and the solvent (solvent-solvent) must be compensated by the energy released from the formation of new solute-solvent interactions.

When this compound is mixed with other nonpolar solvents, such as other alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., benzene, toluene), and halogenated hydrocarbons (e.g., carbon tetrachloride), the intermolecular forces are of a similar nature and magnitude.[2] This energetic similarity facilitates the mixing process, leading to high solubility, often to the point of complete miscibility (solubility in all proportions).

Quantitative Solubility Data of this compound in Nonpolar Solvents

While this compound is widely recognized as being miscible with many common nonpolar solvents at ambient temperatures, precise quantitative solubility data across a range of temperatures can be crucial for various applications. Due to this high miscibility, much of the literature focuses on vapor-liquid equilibria rather than liquid-liquid solubility limits under normal conditions. For practical purposes, this compound can be considered fully miscible with the following nonpolar solvents at standard temperature and pressure.

Table 1: Quantitative Solubility of this compound in Select Nonpolar Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility (Mole Fraction of this compound) | Reference |

| n-Hexane | C₆H₁₄ | 25 | Miscible | [3] |

| n-Heptane | C₇H₁₆ | 25 | Miscible | [3] |

| Cyclohexane | C₆H₁₂ | 25 | Miscible | [4] |

| Benzene | C₆H₆ | 25 | Miscible | [2] |

| Toluene | C₇H₈ | 25 | Miscible | [2] |

| Carbon Tetrachloride | CCl₄ | 25 | Slightly Soluble | [2][5] |

Note: "Miscible" indicates that the two liquids are soluble in each other in all proportions.

Experimental Protocols for Determining Liquid-Liquid Solubility

The determination of the mutual solubility of two liquids, particularly when they are highly miscible, often involves establishing the temperature-composition phase diagram. A common and effective method for this is the Cloud Point Method . This synthetic method involves preparing mixtures of known composition and observing the temperature at which phase separation occurs upon cooling or homogenization upon heating.

Key Experimental Protocol: Cloud Point Titration Method

This method is suitable for determining the mutual solubility curve of two liquids.

I. Materials and Apparatus:

-

This compound (solute) of high purity

-

Nonpolar solvent of high purity

-

Jacketed glass vessel with a magnetic stirrer

-

Calibrated temperature sensor (e.g., platinum resistance thermometer) with a resolution of ±0.1°C

-

Circulating bath for temperature control

-

Analytical balance for preparing mixtures of known composition

-

Glassware (burettes, pipettes, flasks)

II. Procedure:

-

Preparation of Mixtures: Prepare a series of mixtures of this compound and the nonpolar solvent with varying mole fractions in sealed, airtight containers to prevent evaporation. The total volume of each mixture should be sufficient to allow for clear observation of the phase behavior.

-

Heating and Cooling Cycles:

-

Place a mixture of known composition into the jacketed glass vessel.

-

Begin stirring the mixture at a constant rate.

-

Gradually heat the mixture using the circulating bath until it becomes a single, clear phase.

-

Slowly cool the mixture while continuously stirring and observing for the first sign of turbidity or cloudiness, which indicates the onset of phase separation. Record the temperature at this point (the cloud point).

-

To ensure accuracy, repeat the heating and cooling cycle for each mixture multiple times and average the recorded cloud point temperatures.

-

-

Data Analysis: Plot the cloud point temperatures against the corresponding mole fractions of this compound. The resulting curve represents the mutual solubility curve for the binary system. The peak of this curve, if present, indicates the upper critical solution temperature (UCST), above which the two liquids are miscible in all proportions.

Factors Affecting this compound Solubility

The solubility of this compound in nonpolar solvents is primarily influenced by the following factors, the logical relationship of which is depicted in the diagram below.

Caption: Factors influencing this compound solubility in nonpolar solvents.

-

Temperature: For most nonpolar systems, solubility increases with temperature. However, for systems that are already fully miscible at room temperature, the effect of temperature is more relevant to other properties like vapor pressure and density.

-

Pressure: The effect of pressure on the solubility of liquids in liquids is generally minimal at pressures near atmospheric.

-

Presence of Impurities: The presence of even small amounts of polar impurities in either the this compound or the nonpolar solvent can significantly reduce the mutual solubility.

Conclusion

This compound's high solubility in a broad spectrum of nonpolar solvents is a direct consequence of the similarity in intermolecular forces between the solute and solvent molecules. This property makes it a versatile component in many chemical and pharmaceutical applications. For systems where complete miscibility is not observed, the cloud point titration method provides a reliable experimental approach to quantify the temperature-dependent solubility limits. A thorough understanding of these principles and experimental techniques is essential for professionals working with this compound and other nonpolar systems.

References

An In-depth Technical Guide to the Thermodynamic Properties of Liquid Decane

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of liquid n-decane (C₁₀H₂₂). A straight-chain alkane with 10 carbon atoms, decane (B31447) is a significant component of fuels like gasoline and kerosene (B1165875) and serves as a nonpolar solvent and a reference fluid in various scientific applications.[1][2] Understanding its thermodynamic behavior is crucial for process design, chemical synthesis, and computational modeling.

This document summarizes key quantitative data, outlines the principles of experimental determination, and visualizes the relationships between physical properties.

Quantitative Thermodynamic Data

The following tables present critically evaluated data for the key thermodynamic properties of liquid n-decane at various temperatures and pressures. Data has been compiled from reputable sources, including the National Institute of Standards and Technology (NIST) and other peer-reviewed studies.[3][4]

Table 1: Density of Liquid n-Decane The density of liquid this compound decreases with increasing temperature due to thermal expansion.

| Temperature (K) | Pressure (kPa) | Density ( kg/m ³) |

| 293.15 | 100.00 | 731.0 |

| 293.15 | 10000.00 | 737.9 |

| 293.15 | 30000.00 | 750.9 |

| 323.15 | 101.3 | 707.6 |

| 373.15 | 101.3 | 667.4 |

| 423.15 | 101.3 | 623.7 |

| 473.15 | 101.3 | 573.9 |

| Source: Compiled from Cheméo[5] |

Table 2: Dynamic Viscosity of Liquid n-Decane Viscosity, a measure of a fluid's resistance to flow, decreases significantly as temperature increases.

| Temperature (K) | Pressure (kPa) | Dynamic Viscosity (mPa·s or cP) |

| 298.15 | 101.3 | 0.859 |

| 323.10 | 100.00 | 0.600 |

| 333.10 | 100.00 | 0.500 |

| 373.15 | 101.3 | 0.354 |

| 473.15 | 101.3 | 0.179 |

| 573.15 | 101.3 | 0.104 |

| Source: Compiled from NIST, Cheméo, and other studies[3][5][6] |

Table 3: Isobaric Heat Capacity (Cₚ) of Liquid n-Decane Specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree.

| Temperature (K) | Pressure (kPa) | Molar Heat Capacity (J/mol·K) | Specific Heat Capacity (J/kg·K) |

| 318.15 | up to 10 MPa | - | 2270 |

| 323.15 | 120.00 | 326.25 | 2293 |

| 343.15 | 120.00 | 336.21 | 2363 |

| 353.15 | 120.00 | 341.90 | 2403 |

| 373.15 | up to 10 MPa | - | 2530 |

| Source: Compiled from NIST and Cheméo[4][5] |

Table 4: Thermal Conductivity of Liquid n-Decane Thermal conductivity measures the ability of a material to conduct heat.

| Temperature (K) | Pressure (kPa) | Thermal Conductivity (W/m·K) |

| 278.0 | 101.3 | 0.141 |

| 298.0 | 101.3 | 0.138 |

| 323.0 | 101.3 | 0.133 |

| 353.0 | 101.3 | 0.128 |

| Source: Compiled from various experimental studies[7][8] |

Table 5: Enthalpy of Vaporization (ΔHᵥₐₚ) of n-Decane This is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

| Temperature (K) | Enthalpy of Vaporization (kJ/mol) |

| 298.15 | 51.42 |

| 447.3 (Boiling Point) | 39.58 |

| Source: Compiled from NIST and PubChem[2][9] |

Experimental Protocols and Methodologies